1-(Cbz-amino)cyclohexanecarboxylic acid
Overview
Description
1-(Cbz-amino)cyclohexanecarboxylic acid, also known as 1-{[(benzyloxy)carbonyl]amino}cyclohexanecarboxylic acid, is a compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with an amino group protected by a benzyloxycarbonyl (Cbz) group and a carboxylic acid group.
Scientific Research Applications
1-(Cbz-amino)cyclohexanecarboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Cbz group serves as a protecting group for the amino functionality.
Medicinal Chemistry: It is employed in the design and synthesis of pharmaceutical compounds, where the cyclohexane ring and amino acid moiety contribute to the biological activity of the molecules.
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical assays and studies.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
The synthesis of 1-(Cbz-amino)cyclohexanecarboxylic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. One common method includes the reaction of cyclohexanecarboxylic acid with a reagent such as benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine . The reaction proceeds under mild conditions, usually at room temperature, to yield the protected amino acid.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
1-(Cbz-amino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions, especially after deprotection of the Cbz group.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Cbz group yields the free amine, which can further react to form amides, esters, or other derivatives.
Mechanism of Action
The mechanism of action of 1-(Cbz-amino)cyclohexanecarboxylic acid primarily involves its role as a protected amino acid. The Cbz group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme interactions .
Comparison with Similar Compounds
1-(Cbz-amino)cyclohexanecarboxylic acid can be compared to other protected amino acids, such as:
1-amino-1-cyclohexanecarboxylic acid: This compound lacks the Cbz protecting group and is used in studies of amino acid transport and metabolism.
N-Boc-amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group as a protecting group for the amino functionality.
The uniqueness of this compound lies in its specific protecting group, which offers different reactivity and stability compared to other protecting groups.
Properties
IUPAC Name |
1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-13(18)15(9-5-2-6-10-15)16-14(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRXLKFQBCCVJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463495 | |
Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17191-43-4 | |
Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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